Iodamide meglumine

Vue d'ensemble

Description

L’iodamide méglumine est un agent de contraste radiographique hydrosoluble principalement utilisé en imagerie médicale, notamment pour la cholécystigraphie et la cholangiographie intraveineuse . Ce composé permet de visualiser la vésicule biliaire et les voies biliaires lors des examens radiologiques en améliorant le contraste de ces structures.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l’iodamide méglumine implique l’iodation de dérivés d’acide benzoïque. Le processus comprend généralement les étapes suivantes :

Iodation : L’introduction d’atomes d’iode dans le cycle aromatique des dérivés d’acide benzoïque.

Amidation : La formation de liaisons amide par réaction de l’acide benzoïque iodé avec des amines appropriées.

Addition de méglumine : La dernière étape implique l’addition de méglumine pour améliorer la solubilité et la stabilité du composé.

Méthodes de production industrielle : La production industrielle de l’iodamide méglumine suit des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour un rendement élevé et une pureté élevée, impliquant souvent des techniques de purification avancées telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : L’iodamide méglumine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir l’iodamide méglumine en formes moins oxydées.

Substitution : Les atomes d’iode du composé peuvent être substitués par d’autres halogènes ou groupes fonctionnels dans des conditions appropriées

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés d’acide benzoïque iodés, tandis que les réactions de substitution peuvent produire divers composés halogénés .

4. Applications de la recherche scientifique

L’iodamide méglumine a une large gamme d’applications de recherche scientifique, notamment :

Imagerie médicale : Comme agent de contraste pour l’imagerie radiologique de la vésicule biliaire et des voies biliaires

Études de pharmacocinétique : Utilisé pour étudier la distribution et l’excrétion des agents de contraste dans l’organisme.

Recherche biologique : Employé dans des études impliquant la visualisation d’organes et de tissus spécifiques.

Applications industrielles : Utilisé dans le développement et les tests de nouvelles technologies d’imagerie et d’agents de contraste.

Applications De Recherche Scientifique

Excretory Urography

Iodamide meglumine has been extensively studied for its use in excretory urography, a diagnostic imaging technique used to visualize the urinary tract. A double-blind study comparing iodamide with diatrizoate (another contrast agent) indicated that iodamide may provide superior opacification of the pyelocalyceal system while maintaining comparable results in parenchymal opacification .

Key Findings:

- In a study involving 50 patients, iodamide was administered at doses of 0.8 cc/kg (up to a maximum of 55 cc). Results showed satisfactory performance in 23 out of 25 patients receiving iodamide .

- Adverse reactions were noted in six patients (24%) receiving iodamide, including mild nausea and hypotension, indicating a manageable safety profile .

Cholecystography and Cholangiography

Iodamide is also employed in cholecystography and intravenous cholangiography, allowing visualization of the gallbladder and biliary ducts. Following intravenous administration, iodamide is rapidly secreted into the bile, facilitating effective imaging within 10 to 25 minutes post-injection . This application is particularly beneficial for patients with compromised liver function and those with previous cholecystectomies.

Pharmacokinetics

The pharmacokinetic profile of iodamide reveals its rapid distribution and elimination patterns:

- Absorption: Rapidly absorbed after intravenous administration.

- Distribution: Concentrates in the liver and biliary system.

- Elimination: Primarily excreted through feces; approximately 10% through kidneys .

Case Study 1: Hepatotoxicity

A notable case involved a 66-year-old female who developed severe hepatotoxicity following the administration of this compound during cholangiography. The patient experienced significant increases in serum transaminases but recovered within weeks. This case underscores the importance of monitoring liver function when administering iodinated contrast agents, especially in patients with existing liver conditions .

Case Study 2: Efficacy Comparison

In another study comparing iodamide with Renografin (diatrizoate), it was found that iodamide provided better opacification in certain areas of the urinary tract while showing similar side effects. This suggests that iodamide may be a preferable option for specific diagnostic needs .

Summary Table of Clinical Applications

| Application | Methodology | Key Findings | Adverse Reactions |

|---|---|---|---|

| Excretory Urography | Double-blind study | Superior opacification compared to diatrizoate | Mild nausea, hypotension |

| Cholecystography | Intravenous administration | Effective visualization within 10-25 minutes | Rare hepatotoxic reactions |

Mécanisme D'action

Le mécanisme d’action de l’iodamide méglumine implique sa capacité à bloquer les rayons X lorsqu’ils traversent le corps. Les atomes d’iode du composé absorbent les rayons X, créant un contraste entre les structures contenant de l’iode et celles qui n’en contiennent pas. Ce contraste permet une visualisation claire de la vésicule biliaire et des voies biliaires lors des procédures d’imagerie .

Composés similaires :

Iodipamide : Un autre agent de contraste iodé utilisé à des fins d’imagerie similaires.

Iohexol, Iodixanol, Ioversol : Agents de contraste iodés modernes avec des propriétés physicochimiques variées.

Unicité : L’iodamide méglumine est unique en raison de son application spécifique dans la cholécystigraphie et la cholangiographie intraveineuse. Sa solubilité dans l’eau et sa capacité à fournir une imagerie claire du système biliaire en font un outil précieux dans le diagnostic médical .

Comparaison Avec Des Composés Similaires

Iodipamide: Another iodinated contrast agent used for similar imaging purposes.

Iohexol, Iodixanol, Ioversol: Modern iodinated contrast agents with varying physicochemical properties.

Uniqueness: Iodamide meglumine is unique due to its specific application in cholecystography and intravenous cholangiography. Its water solubility and ability to provide clear imaging of the biliary system make it a valuable tool in medical diagnostics .

Activité Biologique

Iodamide meglumine, a non-ionic contrast agent, is primarily used in medical imaging procedures such as urography and computed tomography (CT) scans. Its biological activity is characterized by its effectiveness in enhancing image quality while minimizing adverse effects. This article reviews the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound is a water-soluble iodinated compound that serves as a radiopaque agent. The presence of iodine allows it to absorb X-rays, thus enhancing the contrast of images obtained during radiological examinations. The mechanism of action involves the compound's distribution in vascular structures and organs, providing clearer delineation of anatomical features.

Comparative Studies

- Urography Efficacy : A double-blind study compared this compound with diatrizoate for bolus excretory urography. Results indicated that iodamide may offer superior pyelocalyceal opacification while demonstrating equivalent parenchymal opacification and side-effect profiles compared to diatrizoate .

- CT Imaging : In a study involving repeated doses of this compound for upper abdominal CT scans, it was noted that the agent provided high contrast enhancement of the liver, facilitating better visualization of hepatic structures .

Data Table: Efficacy Comparison in Imaging Studies

Safety Profile and Side Effects

The safety profile of this compound has been extensively studied. Common side effects include mild allergic reactions, nausea, and transient renal impairment. However, severe adverse events are rare. A comparative analysis showed that iodamide had a similar incidence of side effects to diatrizoate, reinforcing its safety as a contrast medium .

Case Studies

- Case Study 1 : In a cohort of 283 patients undergoing urography, those administered this compound reported comparable side effects to those receiving diatrizoate, with no significant differences in patient outcomes .

- Case Study 2 : A study involving 530 patients receiving repeated doses of iodamide for CT scans demonstrated effective hepatic imaging without significant adverse effects, underscoring its safety in clinical practice .

Pharmacokinetics

This compound is rapidly distributed throughout the body after intravenous administration. It is primarily excreted via the kidneys, with renal clearance being an essential factor in its pharmacokinetics. The compound's half-life and clearance rates are critical for assessing its suitability for patients with varying degrees of renal function.

Propriétés

Numéro CAS |

18656-21-8 |

|---|---|

Formule moléculaire |

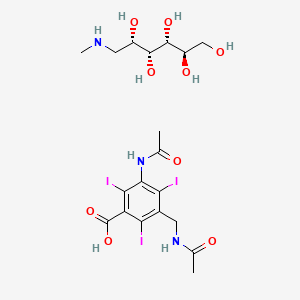

C19H28I3N3O9 |

Poids moléculaire |

823.2 g/mol |

Nom IUPAC |

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

Clé InChI |

UYIPQECISAQMIU-WZTVWXICSA-N |

SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |

SMILES isomérique |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

SMILES canonique |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

18656-21-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

adipiodone meglumine Biligrafin Cholografin Meglumine Conraxin-H Endografin IODAMIDE MEGLUMINE iodipamide meglumine Isteropac meglumine iodamide meglumine iodipamide methylglucamine iodamide methylglucamine iodipamide Radioselectan Uromiron |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.